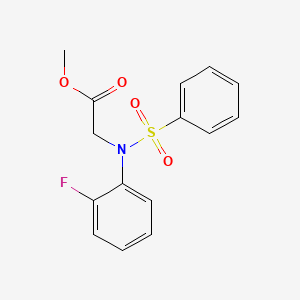

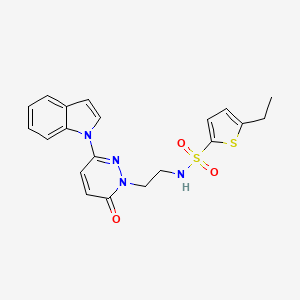

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate, also known as FSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSG is a glycine derivative that has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes involves an activated fluorophenyl-amine reaction, followed by methylation. This precise control over cation functionality without side reactions highlights the importance of fluorophenyl groups in developing advanced materials for energy storage and conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).

Solid-State Supercapacitor Applications

Research into ionogel-based solid-state supercapacitors explores the use of inorganic gel polymer electrolytes, including fluorosulfonyl imide-based ionic liquids. These materials demonstrate high ionic conductivity across a wide temperature range, underscoring the relevance of fluorinated compounds in enhancing the performance of energy storage devices (Nègre, Daffos, Turq, Taberna, & Simon, 2016).

Stereoselective Monofluoromethylation

The pregeneration of fluoro(phenylsulfonyl)methyl anion for the stereoselective monofluoromethylation of ketimines showcases the utility of fluorophenylsulfonyl moieties in organic synthesis, providing insights into reaction mechanisms and stereocontrol (Liu, Zhang, & Hu, 2008).

Therapeutic Applications

Research on compounds like N-phenyl-methylsulfonyl-amido-acetamide (PMSA) demonstrates the potential therapeutic applications of fluorophenylsulfonyl derivatives. PMSA and related compounds have been investigated for their osteoclast inhibitory activity, with implications for the treatment of osteoporosis (Cho, Chen, Ding, Seong, Lee, Min, Choi, & Lee, 2020).

Electrophoretic and Biocompatible Polymers

The development of biocompatible poly(2-oxazolines) for electrophoretic deposition, initiated by perfluoroalkanesulfoneimides, highlights the role of fluorinated sulfoneimides in creating materials for biomedical applications, including coatings and hybrid materials with bioactive glass (Hayashi & Takasu, 2015).

Synthesis and Material Science

Studies on the fluorination of bi- and polycyclic aromatic hydrocarbons without solvents using N-fluorobis(phenylsulfonyl)amine demonstrate the compound's utility in organic synthesis and material science, offering a more selective approach to fluorination (Borodkin, Elanov, & Shubin, 2010).

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-fluoroanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPSHHKBKWFMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)

![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)

![5-[3-(2-Methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2719080.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)

![N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2719089.png)

![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2719093.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)